molecular formula C16H16O3 B14319746 3-(2-Ethylbut-1-en-1-yl)-4-hydroxynaphthalene-1,2-dione CAS No. 105438-31-1

3-(2-Ethylbut-1-en-1-yl)-4-hydroxynaphthalene-1,2-dione

Cat. No.: B14319746
CAS No.: 105438-31-1
M. Wt: 256.30 g/mol
InChI Key: DVHUJGIDPLWODM-UHFFFAOYSA-N
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Description

3-(2-Ethylbut-1-en-1-yl)-4-hydroxynaphthalene-1,2-dione is a complex organic compound with a unique structure that combines a naphthalene core with a hydroxyl group and an ethylbutenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylbut-1-en-1-yl)-4-hydroxynaphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the alkylation of naphthalene derivatives followed by oxidation and hydroxylation steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and advanced purification methods. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylbut-1-en-1-yl)-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming quinones.

    Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.

    Substitution: The ethylbutenyl side chain can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.

Major Products

The major products formed from these reactions include various quinones, hydroxylated derivatives, and substituted naphthalene compounds.

Scientific Research Applications

3-(2-Ethylbut-1-en-1-yl)-4-hydroxynaphthalene-1,2-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Ethylbut-1-en-1-yl)-4-hydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the naphthalene core can interact with aromatic systems in biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenyl-2-butene
  • (3-Methyl-2-buten-2-yl)benzene

Comparison

Compared to similar compounds, 3-(2-Ethylbut-1-en-1-yl)-4-hydroxynaphthalene-1,2-dione is unique due to its combination of a naphthalene core with a hydroxyl group and an ethylbutenyl side chain

Properties

CAS No.

105438-31-1

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

3-(2-ethylbut-1-enyl)-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C16H16O3/c1-3-10(4-2)9-13-14(17)11-7-5-6-8-12(11)15(18)16(13)19/h5-9,17H,3-4H2,1-2H3

InChI Key

DVHUJGIDPLWODM-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC1=C(C2=CC=CC=C2C(=O)C1=O)O)CC

Origin of Product

United States

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